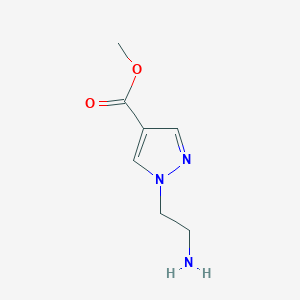

Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a methyl ester and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminoethyl hydrazine with ethyl acetoacetate, followed by esterification to introduce the methyl ester group. The reaction conditions often involve the use of catalysts such as acids or bases to facilitate the cyclization and esterification processes.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxides or imines.

Reduction: The ester group can be reduced to an alcohol or further to an alkane.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Formation of imines or oxides.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.

Methyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.

Uniqueness: Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both an aminoethyl group and a methyl ester, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Biological Activity

Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of Pyrazole Compounds

Pyrazoles are recognized for their versatility in medicinal applications, exhibiting a wide range of biological activities including:

- Antibacterial

- Anticancer

- Anti-inflammatory

- Antifungal

- Antiproliferative

- Neuroprotective

These compounds often interact with various biological targets, making them valuable in drug development .

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer applications. For instance, it has been shown to induce apoptosis in cancer cell lines by activating the caspase pathway. In vitro assays demonstrated that this compound significantly increased p53 expression levels and promoted caspase-3 cleavage in MCF-7 cells, leading to enhanced apoptotic cell death .

Antimicrobial Properties

The compound has also exhibited notable antimicrobial properties. A series of derivatives were synthesized and tested against various bacterial strains. The results indicated that this compound effectively disrupted bacterial cell membranes, leading to cell lysis and death. This mechanism was corroborated by fluorescence microscopy and transmission electron microscopy (TEM) studies .

Inhibitory Activity

In addition to its antimicrobial effects, this pyrazole derivative has shown promise as an inhibitor of specific enzymes involved in disease processes. For example, it has been evaluated for its ability to inhibit xanthine oxidase, an enzyme linked to oxidative stress-related diseases. Preliminary results suggest that it may serve as a lead compound for developing new xanthine oxidase inhibitors .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in MCF-7 cells | |

| Antimicrobial | Disruption of bacterial membranes | |

| Enzyme Inhibition | Xanthine oxidase inhibition |

Case Studies

Case Study 1: Anticancer Efficacy

In a study focusing on breast cancer cells (MCF-7), treatment with this compound resulted in a significant increase in apoptosis rates compared to untreated controls. The mechanism was traced back to the activation of the p53 pathway, suggesting that this compound could be further explored as a potential anticancer agent.

Case Study 2: Antimicrobial Action

Another investigation assessed the antimicrobial efficacy against several pathogenic bacteria. The results showed that this compound exhibited strong inhibitory effects on Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics.

Research Findings and Future Directions

The biological activity of this compound indicates its potential as a multi-functional therapeutic agent. Ongoing research aims to optimize its pharmacological profile through structural modifications and to explore its effects on other disease models.

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

methyl 1-(2-aminoethyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C7H11N3O2/c1-12-7(11)6-4-9-10(5-6)3-2-8/h4-5H,2-3,8H2,1H3 |

InChI Key |

DWKJTBPZGCTSME-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(N=C1)CCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.